molecular formula C18H38 B13817674 7-Methylheptadecane CAS No. 20959-33-5

7-Methylheptadecane

Cat. No.: B13817674
CAS No.: 20959-33-5
M. Wt: 254.5 g/mol
InChI Key: AZGIFKCGYRMPKP-UHFFFAOYSA-N
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Description

7-Methylheptadecane is an organic compound with the molecular formula C18H38. It is a branched alkane, specifically a methyl-substituted heptadecane. This compound is part of the larger family of hydrocarbons and is known for its presence in various natural sources, including cyanobacterial mats .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylheptadecane can be synthesized through several methods. One common approach involves the alkylation of heptadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired saturation and branching of the hydrocarbon chain .

Chemical Reactions Analysis

Types of Reactions: 7-Methylheptadecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be converted into various oxygenated products, such as alcohols, ketones, and carboxylic acids.

    Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes through processes like cracking.

    Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms in the molecule with halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Smaller alkanes.

    Substitution: Halogenated alkanes

Scientific Research Applications

7-Methylheptadecane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.

    Biology: Studied for its role in the composition of cyanobacterial mats and its interactions with other biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 7-Methylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism. The pathways influenced by this compound are often related to cellular signaling and membrane dynamics .

Comparison with Similar Compounds

    Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.

    2-Methylheptadecane: Another branched alkane with the methyl group at a different position.

    Nonadecane: A longer-chain alkane with similar hydrophobic characteristics.

Uniqueness: 7-Methylheptadecane is unique due to its specific branching, which can influence its physical properties, such as melting and boiling points, and its interactions with other molecules. This branching can also affect its reactivity and the types of products formed during chemical reactions .

Properties

CAS No.

20959-33-5

Molecular Formula

C18H38

Molecular Weight

254.5 g/mol

IUPAC Name

7-methylheptadecane

InChI

InChI=1S/C18H38/c1-4-6-8-10-11-12-13-15-17-18(3)16-14-9-7-5-2/h18H,4-17H2,1-3H3

InChI Key

AZGIFKCGYRMPKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCC

Origin of Product

United States

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